molecular formula C14H14OS B145305 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol CAS No. 125721-82-6

2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol

Cat. No. B145305
M. Wt: 230.33 g/mol
InChI Key: CUTHZVKEIWXBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol, also known as DMTT, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism Of Action

The exact mechanism of action of 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol is not yet fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress, as well as modulate the expression of genes involved in cell proliferation and apoptosis.

Biochemical And Physiological Effects

2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol has been found to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activity. It has also been shown to modulate the expression of genes involved in cell proliferation and apoptosis, suggesting potential applications in cancer research. Additionally, 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol in lab experiments is its ability to modulate multiple biological pathways, making it a valuable tool for investigating various biological processes. However, one limitation of using 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol is that it has been found to have low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research involving 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol. One area of interest is its potential use in developing new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol and its potential applications in cancer research. Finally, more studies are needed to investigate the potential advantages and limitations of using 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol in lab experiments, as well as its potential applications in other fields such as pharmacology and biochemistry.

Synthesis Methods

2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol can be synthesized through a multi-step process involving the reaction of 2,6-dimethylphenol with 2-thiopheneacetic acid, followed by a Wittig reaction with methyltriphenylphosphonium bromide. This yields the intermediate compound, which can be further reacted with 2-bromoethylbenzene to produce 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol.

Scientific Research Applications

2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol has been widely used in scientific research for its potential applications in various fields, including pharmacology, biochemistry, and neuroscience. It has been found to have a range of biological effects, including anti-inflammatory, antioxidant, and antitumor activity. 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

125721-82-6

Product Name

2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol

Molecular Formula

C14H14OS

Molecular Weight

230.33 g/mol

IUPAC Name

2,6-dimethyl-4-[(E)-2-thiophen-2-ylethenyl]phenol

InChI

InChI=1S/C14H14OS/c1-10-8-12(9-11(2)14(10)15)5-6-13-4-3-7-16-13/h3-9,15H,1-2H3/b6-5+

InChI Key

CUTHZVKEIWXBMP-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)C)/C=C/C2=CC=CS2

SMILES

CC1=CC(=CC(=C1O)C)C=CC2=CC=CS2

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=CC2=CC=CS2

synonyms

2,6-dimethyl-4-(2-(2-thienyl)ethenyl)phenol
BI-L 226
BI-L-226

Origin of Product

United States

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